1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15929938
InChI: InChI=1S/C13H12N4O2/c1-8-3-4-11(19-2)10(5-8)17-12-9(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18)
SMILES:
Molecular Formula: C13H12N4O2
Molecular Weight: 256.26 g/mol

1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

CAS No.:

Cat. No.: VC15929938

Molecular Formula: C13H12N4O2

Molecular Weight: 256.26 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one -

Specification

Molecular Formula C13H12N4O2
Molecular Weight 256.26 g/mol
IUPAC Name 1-(2-methoxy-5-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Standard InChI InChI=1S/C13H12N4O2/c1-8-3-4-11(19-2)10(5-8)17-12-9(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18)
Standard InChI Key FJIVBSLYELIJQX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)OC)N2C3=C(C=N2)C(=O)NC=N3

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is C₁₃H₁₂N₄O₂, with a molecular weight of 256.26 g/mol. Its IUPAC name reflects the substitution pattern: the pyrazolo[3,4-d]pyrimidin-4-one core is linked to a 2-methoxy-5-methylphenyl group at the 1-position. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₃H₁₂N₄O₂
Molecular Weight256.26 g/mol
IUPAC Name1-(2-methoxy-5-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Canonical SMILESCC1=CC(=C(C=C1)OC)N2C3=C(C=N2)C(=O)NC=N3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The compound’s planar structure facilitates π-π stacking interactions, while the methoxy and methyl groups enhance lipophilicity, influencing its pharmacokinetic properties .

Synthesis and Structural Modification

Conventional Synthesis Pathways

The synthesis typically begins with 5-amino-1-(2-methoxy-5-methylphenyl)-1H-pyrazole-4-carbonitrile, which undergoes cyclization using reagents like triethyl orthoformate or formic acid. For example, treatment with formic acid at elevated temperatures yields the pyrimidinone ring via intramolecular condensation . A representative pathway involves:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group to the pyrazole intermediate, followed by cyclization to form the pyrimidine ring.

  • Cyclocondensation with Nitriles: Reaction with aromatic or aliphatic nitriles under acidic conditions to form substituted pyrazolopyrimidines .

Microwave-Assisted Synthesis

Microwave irradiation has been employed to reduce reaction times from hours to minutes. For instance, cyclization of 1-(2,4-dinitrophenyl)pyrazole derivatives with nitriles under microwave conditions (150°C, 10 minutes) achieved yields exceeding 70% .

Table 1: Comparison of Synthesis Methods

MethodConditionsYield (%)Time
Conventional CyclizationReflux in acetic acid, 8 hours60–658 hours
Microwave-Assisted150°C, microwave irradiation70–7510 minutes

Microwave methods improve efficiency but require precise temperature control to avoid decomposition .

Biological Activities and Mechanisms

Antimicrobial Activity

Derivatives of this compound exhibit broad-spectrum antimicrobial activity. In a study evaluating pyrazolo[3,4-d]pyrimidin-4(5H)-ones, compounds bearing electron-withdrawing groups (e.g., nitro) showed enhanced efficacy against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) . The mechanism likely involves inhibition of microbial DNA gyrase or fungal lanosterol demethylase .

Table 2: Antimicrobial Activity of Selected Derivatives

CompoundR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
2e4-Nitrophenyl83216
2f4-Chlorophenyl166432

Enzyme Inhibition

The compound’s pyrazolopyrimidine core mimics purines, enabling inhibition of kinases and phosphodiesterases. For example, analogs with a 4-amino substitution (similar to sildenafil) selectively inhibit PDE5 (IC₅₀ = 3.2 nM), suggesting potential for treating erectile dysfunction .

Pharmacological Applications

Anti-Inflammatory Effects

The methoxy group contributes to COX-2 inhibition, with one derivative showing 65% suppression of prostaglandin E₂ at 50 µM, comparable to celecoxib .

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy: A strong absorption at 1645 cm⁻¹ confirms the C=O stretch of the pyrimidinone ring.

  • ¹H NMR: Signals at δ 2.44 (s, CH₃), 7.74 (s, pyrazole-H), and 8.95 ppm (s, aromatic-H) validate the structure .

  • Mass Spectrometry: The molecular ion peak at m/z 256.26 corresponds to [M+H]⁺.

Future Research Directions

  • In Vivo Toxicity Studies: Current data lack pharmacokinetic profiles in animal models.

  • Targeted Drug Delivery: Development of nanoparticle formulations to enhance bioavailability.

  • Structure-Activity Relationships: Systematic exploration of substituents at the 6-position to optimize selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator